PA-9-3d
Description
PA-9-3d is a polyamide-based compound hypothesized to exhibit a unique balance of thermal stability, mechanical strength, and solubility, making it a candidate for industrial applications such as high-performance polymers or pharmaceutical intermediates. While direct data on this compound are absent in the provided evidence, its nomenclature suggests a structural relationship to polyamides (PA), which are characterized by repeating amide linkages .
Properties
Molecular Formula |
C17H17ClN6O2 |
|---|---|
Molecular Weight |
372.813 |
IUPAC Name |
N-(2-(1H-Imidazol-4-yl)ethyl)-1-(7-chloro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H17ClN6O2/c18-13-3-1-2-12-15(13)22-23-16(12)24-8-10(6-14(24)25)17(26)20-5-4-11-7-19-9-21-11/h1-3,7,9-10H,4-6,8H2,(H,19,21)(H,20,26)(H,22,23) |
InChI Key |
MCXQHNLGSHUYBL-UHFFFAOYSA-N |
SMILES |
O=C(C(C1)CN(C2=NNC3=C2C=CC=C3Cl)C1=O)NCCC4=CNC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PA-9-3d |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
PA-9-3d’s properties can be contextualized using structurally analogous compounds from the evidence. Key comparisons include:
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Observations
- Structural Similarities : this compound’s amide backbone aligns with polyamide motifs, while heterocyclic compounds like CAS 918538-05-3 emphasize nitrogen-rich frameworks . Boronic acid derivatives (e.g., CAS 1046861-20-4) highlight functional group diversity but lack amide linkages .
- Solubility and Bioavailability : this compound’s hypothetical Log S (–2.0 to –3.0) mirrors the moderate solubility of CAS 918538-05-3 (–2.99) but underperforms compared to acridine-9-carboxylic acid (–3.85), suggesting trade-offs between hydrophobicity and hydrogen bonding .
- Synthetic Methods : this compound’s synthesis likely involves polycondensation, contrasting with palladium-catalyzed cross-coupling used for CAS 1046861-20-4 or acid-catalyzed cyclization in CAS 918538-05-3 .
Research Findings and Data Interpretation
Thermal and Mechanical Performance
While direct data on this compound are unavailable, polyamides generally exhibit melting points >200°C and tensile strengths >50 MPa. Comparatively, boronic acid derivatives (e.g., CAS 1046861-20-4) prioritize chemical reactivity over thermal resilience .
3D Conformational Analysis
3D similarity modeling (as per ) could reveal this compound’s shape-based complementarity to biological targets, a feature critical for drug delivery applications. This contrasts with the planar aromaticity of acridine-9-carboxylic acid, which enhances fluorescence but limits conformational flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
